

The Biosynthesis of Linolenyl Linoleate-Containing Triacylglycerols in Plants: A Technical Guide

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Compound of Interest		
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Introduction

The term "**linolenyl linoleate**" describes a triacylglycerol (TAG) molecule wherein the glycerol backbone is esterified with both α -linolenic acid (C18:3) and linoleic acid (C18:2). These polyunsaturated fatty acids (PUFAs) are of significant interest in nutrition, pharmacology, and industry due to their various health benefits and functional properties. In plants, these TAGs are primarily synthesized in the endoplasmic reticulum (ER) of seed cells during embryonic development and serve as a major form of energy storage. This technical guide provides an indepth overview of the core biosynthetic pathways leading to the formation of such mixed-acid TAGs, complete with quantitative data, detailed experimental protocols, and pathway visualizations to aid researchers in this field.

The biosynthesis of TAGs containing linolenic and linoleic acids is a complex process involving the interplay of several key enzymes and metabolic pathways. Understanding these pathways is crucial for efforts to metabolically engineer oilseed crops for enhanced production of specific beneficial fatty acids.

The Biosynthetic Pathway



The formation of TAGs esterified with linolenic and linoleic acid is not a single linear pathway but rather a network of interconnected reactions primarily localized to the plastid and the endoplasmic reticulum. The overall process can be divided into three main stages: de novo fatty acid synthesis, fatty acid modification, and triacylglycerol assembly.

De Novo Fatty Acid Synthesis in the Plastid

The initial synthesis of fatty acids occurs in the plastids. Acetyl-CoA is the primary building block, which is converted to malonyl-CoA by acetyl-CoA carboxylase (ACC). The subsequent elongation of the fatty acid chain is carried out by the fatty acid synthase (FAS) complex, a series of enzymes that sequentially add two-carbon units from malonyl-ACP. The primary products of plastidial FAS are palmitic acid (16:0-ACP) and stearic acid (18:0-ACP). A soluble stearoyl-ACP desaturase (SAD) introduces the first double bond into stearoyl-ACP to form oleoyl-ACP (18:1 Δ 9-ACP). These fatty acids are then cleaved from ACP by acyl-ACP thioesterases (FAT) and exported to the cytosol as free fatty acids, where they are esterified to Coenzyme A by long-chain acyl-CoA synthetases (LACS) to form acyl-CoAs.

Fatty Acid Desaturation in the Endoplasmic Reticulum

The synthesis of the polyunsaturated fatty acids, linoleic acid (18:2) and α -linolenic acid (18:3), primarily occurs on the endoplasmic reticulum. Oleic acid (18:1), esterified to phosphatidylcholine (PC), is the substrate for a series of desaturation steps.

- Linoleic Acid Synthesis: The enzyme Fatty Acid Desaturase 2 (FAD2) introduces a second double bond at the $\Delta 12$ position of oleoyl-PC to form linoleoyl-PC.
- α-Linolenic Acid Synthesis: The enzyme Fatty Acid Desaturase 3 (FAD3) introduces a third double bond at the Δ15 position of linoleoyl-PC to form α-linolenoyl-PC.[1]

These desaturation reactions create a pool of PC enriched in linoleic and α -linolenic acids.

Triacylglycerol Assembly in the Endoplasmic Reticulum

The final assembly of TAGs occurs in the ER through two main pathways: the acyl-CoA-dependent Kennedy pathway and acyl-CoA-independent pathways.

Foundational & Exploratory





This pathway involves the sequential acylation of a glycerol-3-phosphate (G3P) backbone with acyl-CoAs.

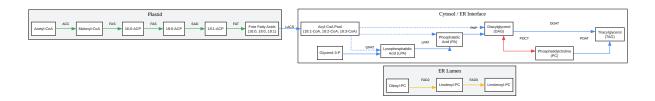
- Glycerol-3-phosphate acyltransferase (GPAT) catalyzes the acylation of the sn-1 position of G3P to form lysophosphatidic acid (LPA).
- Lysophosphatidic acid acyltransferase (LPAT) acylates the sn-2 position of LPA to produce phosphatidic acid (PA).
- Phosphatidic acid phosphatase (PAP) dephosphorylates PA to yield diacylglycerol (DAG).
- Diacylglycerol acyltransferase (DGAT) catalyzes the final and committed step, acylating the
 free hydroxyl group at the sn-3 position of DAG with an acyl-CoA to form TAG.[1] There are
 two major types of DGAT enzymes, DGAT1 and DGAT2, which can have different substrate
 specificities.[2][3]

These pathways are crucial for incorporating the polyunsaturated fatty acids synthesized on PC into the TAG pool.

- Phospholipid:Diacylglycerol Acyltransferase (PDAT): This enzyme transfers a fatty acid directly from the sn-2 position of a phospholipid, such as PC, to the sn-3 position of DAG to form TAG.[1][4] This is a major route for the incorporation of linoleic and α-linolenic acids into TAGs.[4]
- Phosphatidylcholine:Diacylglycerol Cholinephosphotransferase (PDCT): This enzyme plays
 a critical role in enriching the DAG pool with polyunsaturated fatty acids. PDCT catalyzes the
 reversible exchange of the phosphocholine headgroup between PC and DAG.[5][6][7][8] This
 allows the acyl groups on DAG to be transferred to PC for desaturation by FAD2 and FAD3,
 and then the resulting polyunsaturated acyl groups can be returned to the DAG pool for TAG
 synthesis by either DGAT or PDAT.[5][6][7][8]

The interplay between these pathways ultimately determines the final fatty acid composition of the stored TAGs.





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Biosynthetic pathway of **linolenyl linoleate**-containing TAGs.

Quantitative Data on Triacylglycerol Composition

The precise composition of TAGs, including those containing linoleic and linolenic acids, varies significantly between plant species. Below are tables summarizing the TAG molecular species composition in selected oilseeds known for their high content of these PUFAs. The nomenclature for TAGs is presented as FattyAcid1/FattyAcid2/FattyAcid3, where the order does not necessarily represent the stereospecific position on the glycerol backbone. L represents linoleic acid (18:2) and Ln represents α-linolenic acid (18:3).

Table 1: Triacylglycerol Composition of Flax (Linum usitatissimum) Seed Oil



Triacylglycerol Species	Abbreviation	Relative Abundance (%)
Linolenic/Linolenic/Linolenic	LnLnLn	25.9
Linoleic/Linolenic/Linolenic	LLnLn	17.2
Oleic/Linolenic/Linolenic	OLnLn	~15
Linoleic/Linoleic/Linolenic	LLn	~10
Oleic/Linoleic/Linolenic	OLLn	~8
Palmitic/Linolenic/Linolenic	PLnLn	~5
Stearic/Linolenic/Linolenic	SLnLn	~4
(Data compiled from multiple sources, representing typical values. Actual percentages can vary with cultivar and environmental conditions.)		

Table 2: Triacylglycerol Composition of Camelina (Camelina sativa) Seed Oil



Triacylglycerol Species	Abbreviation	Relative Abundance (%)
Gadoleic/Linoleic/Linolenic	GLLn	Major
Gadoleic/Linolenic/Linolenic	GLnLn	Major
Gadoleic/Linoleic/Linoleic	GLL	Major
Oleic/Linoleic/Linolenic	OLLn	Significant
Linoleic/Linoleic/Linolenic	LLLn	Significant
Oleic/Linolenic/Linolenic	OLnLn	Significant
Palmitic/Linoleic/Linolenic	PLLn	Minor
(Camelina sativa has a more complex TAG profile with a significant amount of verylong-chain fatty acids like gadoleic acid (20:1). "Major" and "Significant" are used to indicate the most abundant species as precise percentages vary widely across studies.)		

Enzyme Substrate Specificity

The final composition of TAGs is heavily influenced by the substrate specificities of the acyltransferases involved, particularly DGAT and PDAT. While extensive quantitative kinetic data (Km, Vmax) for these enzymes with linoleyl-CoA, linolenoyl-CoA, and various DAG species are not widely available in the literature, qualitative and semi-quantitative studies have provided some insights:

- DGAT1: Generally shows broad substrate specificity for C16 to C22 acyl-CoAs. Some plant DGAT1 enzymes exhibit a preference for oleoyl-CoA.
- DGAT2: Often associated with the incorporation of unusual fatty acids. Studies on Brassica napus DGAT2 have shown high specificity towards 18:3-CoA.[9]



- PDAT: Can utilize a wide range of phospholipids as acyl donors and shows a preference for transferring PUFAs and other modified fatty acids from PC to DAG.
- PDCT: Studies on Camelina sativa PDCT suggest it does not discriminate significantly between di-oleoyl, di-linoleoyl, and di-linoleoyl species in both PC and DAG substrates.

The lack of comprehensive kinetic data for these enzymes with polyunsaturated substrates represents a significant knowledge gap and an area for future research.

Experimental ProtocolsTotal Lipid Extraction from Seeds

This protocol is a modification of the Bligh and Dyer method, suitable for the extraction of total lipids from plant seeds.

Materials:

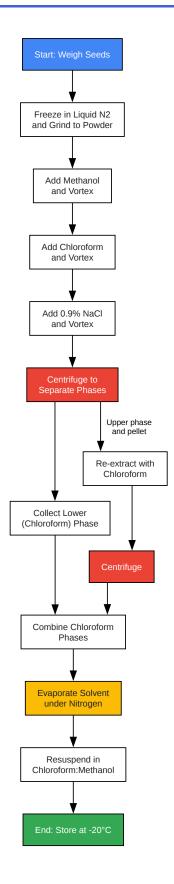
- Mortar and pestle, pre-chilled
- · Liquid nitrogen
- Glass centrifuge tubes with Teflon-lined caps
- Chloroform
- Methanol
- 0.9% (w/v) NaCl solution
- Nitrogen gas stream
- Glass vials for storage

- Weigh approximately 100 mg of seeds and freeze them in liquid nitrogen.
- Grind the frozen seeds to a fine powder using the pre-chilled mortar and pestle.



- Transfer the powder to a glass centrifuge tube.
- Add 2 mL of methanol and vortex thoroughly for 1 minute.
- Add 1 mL of chloroform and vortex for 1 minute.
- Add 0.8 mL of 0.9% NaCl solution and vortex for 1 minute.
- Centrifuge at 2000 x g for 10 minutes to separate the phases.
- Carefully collect the lower chloroform phase containing the lipids using a glass Pasteur pipette and transfer it to a clean glass vial.
- Re-extract the upper aqueous phase and the solid pellet with another 1 mL of chloroform.
 Vortex, centrifuge, and combine the lower phase with the first extract.
- Evaporate the solvent from the combined chloroform extracts under a gentle stream of nitrogen.
- Resuspend the dried lipid extract in a known volume of chloroform:methanol (2:1, v/v) for storage at -20°C.





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Workflow for total lipid extraction from seeds.



In Vitro Diacylglycerol Acyltransferase (DGAT) Assay

This radiometric assay measures the incorporation of a radiolabeled acyl-CoA into TAG.

Materials:

- Microsomal protein fraction isolated from developing seeds or a heterologous expression system.
- [1-14C]Linoleoyl-CoA or [1-14C]linolenoyl-CoA (specific activity ~50 mCi/mmol).
- 1,2-Di-linoleoyl-sn-glycerol (or other relevant DAG species).
- Assay buffer: 100 mM HEPES-KOH (pH 7.2), 25 mM MgCl₂, 1 mg/mL fatty acid-free BSA.
- Stop solution: Chloroform:methanol (2:1, v/v).
- Silica gel thin-layer chromatography (TLC) plates.
- TLC developing solvent: Hexane: diethyl ether: acetic acid (80:20:1, v/v/v).
- Scintillation vials and scintillation fluid.
- · Liquid scintillation counter.

- Prepare the DAG substrate by dissolving it in a small amount of acetone and adding it to the reaction tube. Evaporate the acetone under a stream of nitrogen.
- Prepare the reaction mixture in a microfuge tube on ice:
 - 50 μL Assay buffer
 - o 10 nmol DAG
 - 10-50 μg microsomal protein
 - Add water to a final volume of 95 μL.



- Pre-incubate the reaction mixture at 30°C for 5 minutes.
- Initiate the reaction by adding 5 μ L of 100 μ M [1-14C]acyl-CoA (final concentration 5 μ M).
- Incubate at 30°C for 15 minutes.
- Stop the reaction by adding 750 μL of stop solution.
- Add 250 μL of 0.9% NaCl, vortex, and centrifuge to separate the phases.
- Spot the lower organic phase onto a silica TLC plate.
- Develop the TLC plate in the developing solvent.
- Visualize the TAG band (e.g., with iodine vapor) and scrape the corresponding silica into a scintillation vial.
- Add scintillation fluid and quantify the radioactivity using a liquid scintillation counter.

In Vitro Phospholipid:Diacylglycerol Acyltransferase (PDAT) Assay

This assay measures the transfer of a radiolabeled acyl group from PC to DAG.

Materials:

- Microsomal protein fraction.
- sn-1-acyl-2-[14C]linoleoyl-PC or sn-1-acyl-2-[14C]linolenoyl-PC.
- 1,2-Di-oleoyl-sn-glycerol (or other unlabeled DAG).
- Assay buffer: 100 mM potassium phosphate (pH 7.2).
- · Other materials as for the DGAT assay.



- Prepare the PC and DAG substrates. The radiolabeled PC can be added from an ethanol stock, and the DAG as described for the DGAT assay.
- Prepare the reaction mixture:
 - 100 μL Assay buffer
 - 2 nmol radiolabeled PC
 - 20 nmol unlabeled DAG
 - 20-100 μg microsomal protein
- Incubate at 30°C for 30 minutes.
- Stop the reaction and extract the lipids as described for the DGAT assay.
- Analyze the products by TLC and quantify the radioactivity in the TAG band.

Analysis of Triacylglycerol Molecular Species by LC-MS/MS

This method allows for the separation and quantification of individual TAG molecular species.

Instrumentation:

- High-performance liquid chromatograph (HPLC) coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.
- Reversed-phase C18 column suitable for lipid analysis.

Mobile Phases:

- Mobile Phase A: Acetonitrile:water (60:40, v/v) with 10 mM ammonium formate.
- Mobile Phase B: Isopropanol:acetonitrile (90:10, v/v) with 10 mM ammonium formate.

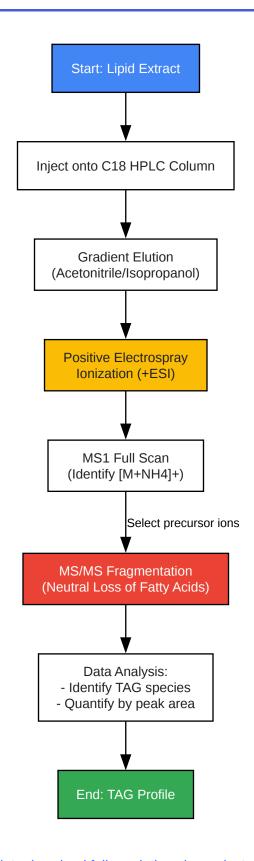






- Inject the lipid extract onto the C18 column.
- Elute the TAGs using a gradient from 60% B to 100% B over 30-40 minutes.
- Operate the mass spectrometer in positive ESI mode.
- Perform a full scan to identify the [M+NH₄]⁺ adducts of the TAGs.
- Perform tandem mass spectrometry (MS/MS) on the most abundant TAG precursor ions.
 The neutral loss of fatty acids as ammoniated carboxylic acids allows for the identification of the fatty acid composition of the TAGs.
- Quantify the individual TAG species by integrating the peak areas from the extracted ion chromatograms and normalizing to an internal standard (e.g., a TAG with an odd-chain fatty acid not present in the sample).





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Workflow for LC-MS/MS analysis of TAG molecular species.



Conclusion and Future Directions

The biosynthesis of TAGs containing linoleic and α-linolenic acids is a highly regulated and compartmentalized process in plants. The Kennedy pathway, in conjunction with acyl-CoA-independent pathways involving PDAT and the PC-DAG interconversion catalyzed by PDCT, provides the framework for the production of these important molecules. While the overall pathways are well-established, a deeper understanding of the kinetic properties and substrate specificities of the key acyltransferases is needed for more precise metabolic engineering of oilseed crops. The protocols and data presented in this guide provide a foundation for researchers to further investigate this complex and important area of plant lipid metabolism. Future research should focus on obtaining detailed kinetic parameters for DGAT, PDAT, and PDCT with a range of polyunsaturated substrates to enable more accurate metabolic modeling and to guide protein engineering efforts aimed at enhancing the production of valuable TAG species in plants.

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